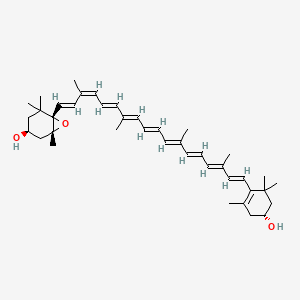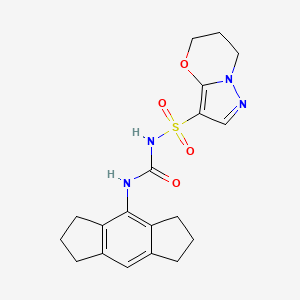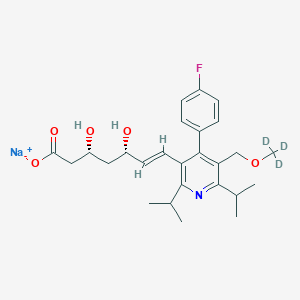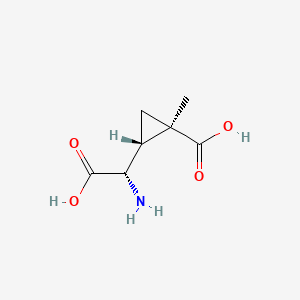
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3'beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is a complex organic compound belonging to the class of carotenoids. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. They play a crucial role in the photosynthetic process and are responsible for the vibrant colors of many fruits and vegetables. This particular compound is known for its unique structure, which includes an epoxy group and a dihydro-beta,beta-carotene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol typically involves multiple steps, starting from simpler carotenoid precursors. The process often includes:
Oxidation Reactions: Introduction of the epoxy group through controlled oxidation.
Hydrogenation: Reduction of double bonds to form the dihydro structure.
Isomerization: Ensuring the correct (9Z) configuration through selective isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex epoxides or ketones.
Reduction: Reduction reactions can convert the epoxy group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the epoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Like sodium borohydride (NaBH4) for reduction.
Solvents: Organic solvents like dichloromethane (DCM) and ethanol are commonly used.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of carotenoids and their derivatives.
Biology: Investigated for its role in the photosynthetic process and its potential antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits.
Mecanismo De Acción
The mechanism of action of (9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Modulation: It may interact with enzymes involved in the inflammatory response, reducing inflammation.
Gene Expression: It can influence the expression of genes related to cell growth and apoptosis, contributing to its potential anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Carotene: A precursor to vitamin A with similar antioxidant properties.
Lycopene: Another carotenoid with strong antioxidant activity but lacking the epoxy group.
Zeaxanthin: A carotenoid involved in eye health, structurally similar but with different functional groups.
Uniqueness
(9Z)-5alpha,6alpha-Epoxy-5,6-dihydro-beta,beta-carotene-3beta,3’beta-diol is unique due to its specific epoxy and dihydro structure, which imparts distinct chemical reactivity and biological activity compared to other carotenoids.
Propiedades
Fórmula molecular |
C40H56O3 |
|---|---|
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
Clave InChI |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![(1R,10S,11R,12R,18R)-7,11,18-trihydroxy-11,18-dimethyl-9,14,16-trioxo-2,13-dioxa-17-azatetracyclo[10.5.1.01,10.03,8]octadeca-3(8),4,6-triene-6-carboxylic acid](/img/structure/B12371776.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)

![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
![[3-[4-(2,3-Dihydroindol-1-yl)pyrido[3,2-d]pyrimidin-6-yl]phenyl]-piperazin-1-ylmethanone](/img/structure/B12371793.png)

![5-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol](/img/structure/B12371805.png)

![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
